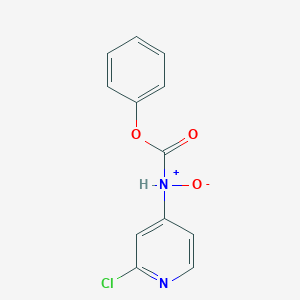
2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a phenoxycarbonyl group, and an N-oxide functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide typically involves the reaction of 2-chloropyridine with phenyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The N-oxide functional group is introduced through the oxidation of the pyridine ring using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The N-oxide functional group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the N-oxide group, yielding the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide involves its interaction with specific molecular targets. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The chloro and phenoxycarbonyl groups contribute to the compound’s overall stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative with a chloro group attached to the pyridine ring.
Phenoxycarbonyl-pyridine: A compound with a phenoxycarbonyl group attached to the pyridine ring.
Pyridine N-oxide: A compound with an N-oxide functional group attached to the pyridine ring.
Uniqueness
2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
113567-69-4 |
|---|---|
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
2-chloro-N-phenoxycarbonylpyridin-4-amine oxide |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-8-9(6-7-14-11)15(17)12(16)18-10-4-2-1-3-5-10/h1-8,15H |
InChI Key |
JBTSPOGEJCNBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)[NH+](C2=CC(=NC=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















